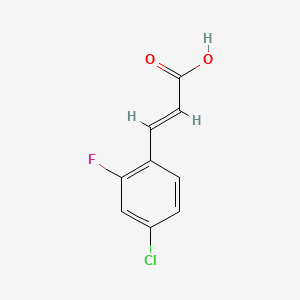

4-Chloro-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is 200.0040353 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPOWWRHAOKMT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230994 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-55-3, 202982-65-8 | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid

This guide provides a comprehensive technical overview of 4-Chloro-2-fluorocinnamic acid (CAS Number: 202982-65-8), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, drug development, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounding all claims in verifiable, authoritative sources.

Introduction and Strategic Importance

This compound is a substituted cinnamic acid derivative, a class of compounds renowned for their wide range of biological activities and utility as synthetic intermediates.[1] The strategic placement of both a chloro and a fluoro substituent on the phenyl ring creates a unique electronic and steric profile. This distinct halogenation pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.[1]

Its primary role in research and development is as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting inflammatory diseases and cancer.[1] Furthermore, its structural motifs have found utility in the agrochemical sector for the development of next-generation herbicides and pesticides.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The compound typically appears as a white to light yellow crystalline powder.[2]

| Property | Value | Source(s) |

| CAS Number | 202982-65-8 | [1][3][4] |

| Molecular Formula | C₉H₆ClFO₂ | [1][3] |

| Molecular Weight | 200.59 g/mol | [1][3] |

| Melting Point | 213-217 °C | [1] |

| Purity | ≥97% (GC) | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [2] |

| Storage | Store at room temperature, sealed in a dry environment. | [1] |

Note: Some properties may be based on predicted data or vary slightly between suppliers.

Synthesis and Mechanistic Rationale

The synthesis of cinnamic acids and their derivatives is a well-established field of organic chemistry. The most common and historically significant method is the Perkin reaction.[5][6][7] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[7][8]

For this compound, the logical starting material is 4-chloro-2-fluorobenzaldehyde. The reaction proceeds via the formation of a carbanion from the acetic anhydride, facilitated by the basic catalyst (sodium acetate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid product.[9]

Caption: A generalized workflow for the Perkin Reaction synthesis.

Representative Experimental Protocol (Perkin Reaction)

Disclaimer: The following protocol is a representative method based on the principles of the Perkin reaction for similar molecules.[9] Researchers should conduct their own optimization and safety assessments.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

-

Reaction: Heat the reaction mixture in an oil bath to approximately 180°C. Maintain this temperature with vigorous stirring for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Hydrolysis: After cooling, pour the reaction mixture into a beaker containing water. Add a sufficient amount of sodium carbonate solution to make the solution alkaline, which converts the product into its soluble sodium salt.

-

Purification - Extraction: Transfer the alkaline solution to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Purification - Decolorization: The aqueous layer can be heated and treated with activated charcoal to remove colored impurities, followed by hot filtration.

-

Isolation: Cool the aqueous filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the precipitation of the product is complete (pH ~2).

-

Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Analytical Characterization

Due to the absence of publicly available experimental spectra for this compound (CAS 202982-65-8), the following data for the closely related compound, 4-Chlorocinnamic acid (CAS 1615-02-7) , is provided for comparative purposes. The presence of the ortho-fluoro substituent in the target molecule would be expected to introduce additional complexities, particularly in the NMR spectra (e.g., C-F and H-F coupling).

| Technique | Key Features for 4-Chlorocinnamic Acid (for comparison) | Source(s) |

| ¹H NMR | Signals corresponding to vinylic protons (doublets, J≈16 Hz indicating trans geometry), aromatic protons (two doublets in the AA'BB' system), and a carboxylic acid proton (broad singlet). | [10][11] |

| ¹³C NMR | Signals for the carboxyl carbon (~167 ppm), vinylic carbons, and four distinct aromatic carbons. | [10] |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch (~1680), C=C (alkene) stretch (~1630), and C-Cl stretch. | [10] |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of -OH and -COOH. | [10] |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for building biologically active molecules. Its derivatives have shown promise in several key areas.

Precursor for Anticancer Agents (Kinase Inhibitors)

Cinnamic acid and its derivatives are actively being investigated as foundational structures for the design of protein kinase inhibitors.[12] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The cinnamic acid scaffold can be elaborated to create compounds that compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling that promotes tumor growth. While specific drugs derived from this compound are not yet on the market, its unique electronic properties make it an attractive starting point for synthesizing libraries of potential kinase inhibitors for high-throughput screening.

Caption: General mechanism of kinase inhibition by small molecules.

Foundation for Novel Antimicrobial Agents

Derivatives of halogenated cinnamic acids have demonstrated significant antimicrobial, particularly antifungal, activity.[13][14] Research on esters derived from 4-chlorocinnamic acid suggests that these compounds may act by inhibiting the enzyme 14α-demethylase.[13] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death. The specific substitution pattern of this compound offers a unique template for designing novel antifungal agents that could potentially overcome existing resistance mechanisms.

Intermediate in Agrochemical Synthesis

The structural features of this compound are also valuable in the agrochemical industry.[1] Halogenated aromatic rings are common in modern herbicides and fungicides. This molecule can serve as a starting material for compounds that act as synthetic auxins or inhibit key plant or fungal enzymes, providing effective and selective crop protection.[1]

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory system irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, wash with soap and water. If inhaled, move to fresh air.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for innovation in drug discovery and advanced material science. Its unique halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. While further research is needed to fully elucidate the potential of its derivatives, the foundational chemistry and biological rationale presented in this guide underscore its importance and promise for future scientific advancements.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]

-

Mlynarczyk, K., & Mackiewicz, A. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(11), 1136–1152. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Lee, J. H., et al. (2009). Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. Journal of medicinal chemistry, 52(23), 7467–7470. Retrieved from [Link]

-

Simion, C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(1), 136-143. Retrieved from [Link]

-

Fancelli, D., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1279. Retrieved from [Link]

-

Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. Retrieved from [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. Retrieved from [Link]

-

Nóbrega, D. F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed research international, 2019, 3941242. Retrieved from [Link]

-

Bułakowska, A., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17042. Retrieved from [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. labproinc.com [labproinc.com]

- 4. ivychem.com [ivychem.com]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. drhnsp.org [drhnsp.org]

- 9. byjus.com [byjus.com]

- 10. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 4-Chloro-2-fluorocinnamic acid. It moves beyond basic data to provide actionable insights into its synthesis, characterization, application, and safe handling, grounded in established scientific principles.

Introduction

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for its versatile chemical reactivity and biological significance. The strategic placement of chloro and fluoro substituents on the phenyl ring profoundly influences the molecule's electronic properties, reactivity, and interaction with biological targets. This makes it a highly valuable and versatile building block (synthon) in modern organic synthesis. Its utility spans the creation of novel pharmaceutical agents, the development of advanced agrochemicals, and the engineering of specialized polymers.[1] This document provides an in-depth exploration of its core properties and methodologies to empower its effective use in research and development.

Section 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a white to off-white crystalline solid.[1] The trans (or E) isomer is the most common and thermodynamically stable form, a consequence of reduced steric hindrance between the carboxylic acid group and the substituted phenyl ring.

The key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 200.59 g/mol | [1][2] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| IUPAC Name | (2E)-3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid | |

| Synonyms | 3-(4-Chloro-2-fluorophenyl)acrylic acid | [1] |

| CAS Number | 202982-65-8; 312693-55-3 (predominantly trans) | [1][2] |

| Melting Point | 213-217 °C | [1][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |

Section 2: Synthesis and Purification

The most direct and widely employed method for synthesizing substituted cinnamic acids is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Causality of Reagent Choice:

-

4-Chloro-2-fluorobenzaldehyde: This serves as the aromatic backbone, providing the specific substitution pattern required in the final product.

-

Malonic Acid: The two carboxylic acid groups make the central methylene protons acidic and susceptible to deprotonation by a mild base, initiating the condensation.

-

Pyridine & Piperidine: Pyridine often serves as both the solvent and a mild base, while a catalytic amount of piperidine, a stronger base, is typically used to efficiently generate the required carbanion from malonic acid for the nucleophilic attack.[6]

Synthetic Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner modification.[4][6] Researchers should adapt it based on laboratory scale and conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 volumes).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Condensation: Heat the reaction mixture to reflux (typically 90-115 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 10% HCl). This neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts.

-

Purification: The most common purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure this compound.[7]

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Analytical Techniques Summary

| Technique | Purpose | Expected Key Results |

| ¹H NMR | Structural confirmation and isomer identification | Signals for vinyl protons (doublets, J ≈ 16 Hz for trans isomer), aromatic protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbon skeleton confirmation | Signals for carboxyl, vinyl, and aromatic carbons. Fluorine coupling (C-F) will be observable. |

| FTIR Spectroscopy | Functional group identification | Characteristic stretches for O-H (broad), C=O, C=C, and C-X (C-Cl, C-F) bonds. |

| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Molecular ion peak [M]⁺ and characteristic fragment ions. |

| HPLC | Purity assessment and quantification | A sharp, single peak under appropriate conditions indicates high purity. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Representative Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.6 ppm (s, 1H): Carboxylic acid proton (exchangeable with D₂O).

-

δ ~7.6-7.8 ppm (m, 3H): Aromatic protons. The coupling patterns will be complex due to the F and Cl substituents.

-

δ ~7.6 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton alpha to the carbonyl group. The large coupling constant is characteristic of the trans configuration.

-

δ ~6.6 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton beta to the carbonyl group.

-

-

FTIR (KBr Pellet):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1680-1700 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

-

~1625 cm⁻¹ (sharp): C=C stretch of the alkene.

-

~1100-1250 cm⁻¹: C-F stretch.

-

~700-850 cm⁻¹: C-Cl stretch.

-

-

Mass Spectrometry (EI):

-

m/z 200/202: Molecular ion peak [M]⁺, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.

-

m/z 183/185: Loss of OH radical.

-

m/z 155/157: Loss of the carboxyl group (-COOH).

-

m/z 120: Loss of both COOH and Cl.

-

Standard HPLC Protocol for Purity Analysis

This method is a general guideline for analyzing organic acids and should be optimized for specific instrumentation.[11][12]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 60:40 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., ~270-280 nm).

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Section 4: Key Applications in Research and Development

The specific arrangement of the chloro and fluoro groups on the cinnamic acid scaffold makes this molecule a potent intermediate for various high-value applications.

Application Pathways

Caption: Major application pathways for the core scaffold.

-

Pharmaceutical Synthesis: This is the most prominent application area. The molecule serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[1] The halogen atoms can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets. For instance, derivatives of related chlorocinnamic acids have been investigated for their antimicrobial and antifungal properties, potentially by inhibiting key enzymes like 14α-demethylase.[13][14]

-

Agrochemical Development: The unique halogenated structure contributes to enhanced biological activity, making it a valuable precursor for effective herbicides and pesticides.[1] The substituents can improve the compound's uptake by the target organism and its persistence in the environment to the desired degree.

-

Material Science: It is used in the development of advanced materials, such as specialty polymers and coatings, where its incorporation can enhance thermal stability and other mechanical properties.[1]

-

Analytical and Biochemical Research: In its pure form, it serves as a reference standard for the accurate quantification of similar compounds in complex mixtures using chromatographic techniques.[1] Furthermore, its derivatives are used in studies investigating enzyme inhibition and receptor binding, providing crucial insights into metabolic pathways and disease mechanisms.[1]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Information

Based on supplier safety data sheets, this compound is classified with the following hazards.[2][15][16]

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[9][17] |

Safe Handling and PPE Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (US ANSI Z87.1 or EU EN166 standard).

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or higher-level respirator is required.[2]

-

-

Handling Practices: Avoid formation of dust and aerosols.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15] The compound is stable at room temperature.[1]

Spill Management Protocol

-

Minor Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for chemical waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team and do not attempt to clean up without specialized training and equipment.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a cornerstone intermediate in diverse fields, from medicinal chemistry to material science. By understanding its synthesis, characterization, and handling through the detailed, evidence-based protocols in this guide, researchers can confidently and safely leverage its full potential to drive scientific discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0): Your Trusted Pharmaceutical & Agrochemical Intermediate Supplier. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Georgia Southern University. (n.d.). A Green, Microwave Knoevenagel Condensation Reaction and Photodimerization of 4-fluorocinnamic acid. Georgia Southern Commons. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Nagalakshmi, K., et al. (2017).

-

The Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid using aliphatic tertiary amine as an organo-catalyst. New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocinnamic acid. National Institutes of Health. Retrieved from [Link]

-

Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International. PMC. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

iChemical. (n.d.). 4-Chlorocinnamic acid, CAS No. 1615-02-7. Retrieved from [Link]

-

Gustavus Adolphus College. (n.d.). Transfer Hydrogenation Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-fluorocinnamic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

ResearchGate. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oak-Faith. (n.d.). The Scientific Journey of 2-Chlorocinnamic Acid: From Synthesis to Application. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (2016). PLoS One. NIH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-氯-2-氟肉桂酸,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chlorocinnamic acid, CAS No. 1615-02-7 - iChemical [ichemical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. This compound, 5G | Labscoop [labscoop.com]

- 17. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point of 4-Chloro-2-fluorocinnamic Acid: A Cornerstone of Physicochemical Characterization

Introduction

4-Chloro-2-fluorocinnamic acid is a substituted aromatic carboxylic acid with significant applications as a key intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry for creating targeted therapies.[1] In any research or drug development pipeline, the unambiguous identification and purity assessment of such intermediates are non-negotiable. The melting point stands as the most fundamental and accessible thermal property used for this purpose.

A sharp, well-defined melting point is a hallmark of a pure crystalline compound. Conversely, a depressed and broadened melting range often signals the presence of impurities.[2][3] This guide provides a comprehensive, in-depth exploration of the melting point of this compound. It moves beyond a simple statement of the value to provide researchers, scientists, and drug development professionals with a robust framework for its accurate measurement, the theoretical principles governing this property, and the synergistic analytical techniques required for absolute verification of both identity and purity.

Section 1: The Theoretical Basis of Melting Point

The transition of a substance from a solid to a liquid phase occurs at its melting point, where the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4][5] For a pure, crystalline solid, this transition is sharp and occurs over a narrow temperature range, typically 0.5-1.5°C.[3] However, this idealized behavior is significantly influenced by several factors.

Core Factors Influencing Melting Point:

-

Intermolecular Forces: The strength of the forces between molecules, such as hydrogen bonding and dipole-dipole interactions, dictates the energy required to break the crystal lattice.[2][6] Cinnamic acids, with their carboxylic acid functional group, can form strong hydrogen-bonded dimers, contributing to their relatively high melting points.

-

Molecular Structure and Packing: The efficiency with which molecules pack into a crystal lattice affects the overall stability of the solid state. Symmetrical molecules often pack more efficiently and thus have higher melting points.[2][4]

-

Impurities: The presence of impurities is the most common cause of melting point deviation in a laboratory setting. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and lowering the energy required to melt the solid.[5][7] This phenomenon, known as melting point depression, results in the substance melting at a lower temperature and over a wider range.[2][3] A broad melting range is therefore a strong indicator of an impure sample.

Caption: Relationship between compound purity and melting point characteristics.

Section 2: Reported Physicochemical Properties of this compound

A review of data from prominent chemical suppliers provides a consensus on the expected melting point for this compound. It is crucial to note the purity level associated with the reported value, as this directly impacts the measurement.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| CAS Number | 312693-55-3 or 202982-65-8 (isomer dependent) | [1][8] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| Reported Melting Point | 213-217 °C | [1][8] |

| (Purity ≥96%) | (Note: A value of 213-216 °C is cited for 96% purity material) |

Section 3: Experimental Protocol for Accurate Melting Point Determination

The capillary method remains the gold standard for routine and accurate melting point determination.[9][10] The following protocol is designed to ensure reproducibility and reliability.

Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp, Stuart SMP series, or similar).

Protocol Steps:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Using a spatula, crush the crystalline sample into a fine, uniform powder on a watch glass. Causality: A fine powder ensures efficient and uniform heat transfer within the capillary tube.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Causality: Tightly packing the sample prevents air pockets and ensures a distinct, observable melting event.

-

-

Apparatus Setup & Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

If the approximate melting point is known (~215°C), set a rapid heating ramp to reach ~200°C.

-

Once at 200°C, reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate near the melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record T1: The temperature at which the first droplet of liquid becomes visible within the solid matrix.

-

Record T2: The temperature at which the last solid crystal completely melts into a clear liquid.

-

The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

-

-

Post-Measurement:

-

Allow the apparatus to cool significantly before performing another measurement.

-

Always use a fresh capillary and sample for each subsequent trial. Causality: Previously melted and re-solidified material may have a different crystalline structure, leading to an inaccurate reading.[11]

-

Caption: Standard workflow for capillary melting point determination.

Section 4: The Impact of Purity - A Protocol for Purification by Recrystallization

If an initial melting point determination reveals a broad or depressed range, purification is necessary. Recrystallization is the most effective method for purifying solid organic compounds.[12][13] The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For substituted cinnamic acids, an ethanol-water mixture is often an effective solvent system.[14]

Protocol for Recrystallization:

-

Solvent Selection & Dissolution:

-

Place the crude this compound in an Erlenmeyer flask with a stir bar.

-

In a separate beaker, heat a 4:1 mixture of water:ethanol. Causality: Using a mixed solvent system allows for fine-tuning of solubility. The compound should be sparingly soluble at room temperature but highly soluble when the solvent is hot.[13]

-

Add the minimum amount of hot solvent to the Erlenmeyer flask required to fully dissolve the solid with stirring and gentle heating.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution.[13]

-

Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

-

Dry the crystals in a vacuum oven until a constant weight is achieved.

-

| Sample State | Expected Melting Point Range (°C) | Expected Range Width |

| Crude Product | Depressed & Broad (e.g., 209-214°C) | > 2°C |

| Recrystallized Product | Sharp & Elevated (e.g., 215-216.5°C) | < 1.5°C |

Section 5: Comprehensive Spectroscopic Verification

While melting point is an excellent indicator of purity, it is not an absolute confirmation of identity. A suite of spectroscopic methods must be employed to unambiguously verify the molecular structure of the purified compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For this compound, key signals include the vinylic protons of the double bond. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) configuration.[15][16]

-

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR identifies the functional groups present in the molecule.[17] Characteristic vibrational frequencies for this compound include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C alkene stretch (~1625-1640 cm⁻¹), and vibrations corresponding to the substituted aromatic ring, C-F, and C-Cl bonds.[18][19]

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern.[20] For this compound, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 200.59, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Caption: Integrated workflow for the purification and verification of a synthesized compound.

Conclusion

The accurate determination of the melting point of this compound, established to be in the range of 213-217°C for pure material, is a critical first step in its physicochemical characterization. However, this single data point gains its true authority only when contextualized within a framework of rigorous experimental practice and orthogonal analytical verification. By employing careful purification techniques such as recrystallization and confirming the material's identity and purity through NMR, FTIR, and mass spectrometry, researchers can proceed with confidence, knowing that the integrity of their starting material is sound. This integrated approach ensures that subsequent research and development efforts are built upon a foundation of validated, high-quality chemical matter.

References

-

TutorChase. What factors affect the melting point of a substance?[Link]

-

Sciencing. What Factors Affect Melting Point?[Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams.[Link]

-

Danylec, B., & Iskander, M. N. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. [Link]

-

GeeksforGeeks. Melting Point.[Link]

-

Quora. Which factors increase and decrease the melting point?[Link]

-

Westlab Canada. Measuring the Melting Point.[Link]

-

Analytical Testing Labs. Melting Point Determination.[Link]

-

Beavis, R. C., & Chait, B. T. Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

-

University of Calgary. Melting Point determination.[Link]

-

SSERC. Melting point determination.[Link]

-

ResearchGate. 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.[Link]

-

ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.[Link]

-

National Institutes of Health (NIH). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.[Link]

-

ChemBK. This compound.[Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.[Link]

-

ResearchGate. Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.[Link]

-

ResearchGate. FTIR spectrum of Cinnamic acid.[Link]

-

Scientific Research Publishing. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.[Link]

-

MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.[Link]

-

CORE. The fragmentations of substituted cinnamic acids after electron impact.[Link]

-

YouTube. Recrystallization of Cinnamic acid and Tryptamine Part I.[Link]

-

NIST WebBook. Cinnamic acid, (E)-, TMS derivative.[Link]

-

Bartleby.com. Recrystallization Of Cinnamic Acid Lab Report.[Link]

-

ResearchGate. Spectroscopic analysis of cinnamic acid using quantum chemical calculations.[Link]

-

University of Wisconsin-River Falls. Chem 267. Recrystallization - Part 2.[Link]

-

Michigan State University. 1H NMR: Intermediate Level, Spectrum 7.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sciencing.com [sciencing.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 5. Melting Point - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chembk.com [chembk.com]

- 9. westlab.com [westlab.com]

- 10. promptpraxislabs.com [promptpraxislabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 14. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Solubility Profile of 4-Chloro-2-fluorocinnamic Acid: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorocinnamic acid is a halogenated cinnamic acid derivative with significant applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[1] Despite its importance, comprehensive, publicly available quantitative solubility data in various solvents remains scarce. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a robust, first-principles framework for its determination. We will delineate the core physicochemical properties of the compound, discuss the theoretical underpinnings of its solubility, and present a self-validating, detailed experimental workflow for generating accurate and reproducible solubility data. This document is intended to empower researchers in pharmaceutical development and chemical synthesis with the necessary tools to rigorously characterize this vital compound.

Introduction: The Critical Role of Solubility in Development

The journey of a chemical entity from a laboratory curiosity to a viable pharmaceutical or agrochemical product is critically dependent on its physicochemical properties. Among these, aqueous and solvent solubility are paramount. For an active pharmaceutical ingredient (API), solubility directly influences bioavailability, dictates formulation strategies (e.g., oral vs. parenteral), and impacts process chemistry, including reaction kinetics, purification, and crystallization.

This compound (CFCNA), a versatile building block, is no exception.[1] Its utility in creating novel therapeutic agents necessitates a thorough understanding of its solubility behavior.[1] A lack of reliable solubility data can lead to significant delays and resource expenditure during process development and formulation. This guide, therefore, provides a comprehensive methodological approach to systematically determine and analyze the solubility of CFCNA, ensuring data integrity and supporting accelerated development timelines.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility. CFCNA is a white to light yellow crystalline powder.[1][2] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| Molecular Weight | 200.59 g/mol | [1] |

| Melting Point | 213-217 °C | [1][2] |

| pKa | 4.20 ± 0.10 | [2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| CAS Number | 202982-65-8 or 312693-55-3 | [1][3] |

The molecule's structure, featuring a carboxylic acid group, an aromatic ring substituted with two different halogens (chloro and fluoro), and a conjugated double bond, dictates its solubility. The carboxylic acid moiety provides a site for hydrogen bonding and ionization (governed by its pKa of ~4.20), which would suggest some aqueous solubility, particularly at pH values above its pKa.[2] However, the hydrophobic phenyl ring and the chloro-substituent will limit its solubility in water.[4] Conversely, it is expected to be readily soluble in various organic solvents.[2]

Recommended Experimental Protocol: A Self-Validating Workflow

The absence of extensive published data necessitates a robust in-house protocol. The isothermal equilibrium (shake-flask) method is the gold standard for solubility determination due to its reliability and direct measurement of a saturated solution at thermodynamic equilibrium. The following protocol is designed to be self-validating, incorporating quality checks at each critical stage.

Experimental Workflow Overview

The overall process involves achieving thermodynamic equilibrium of the solute in the solvent, separating the saturated solution from the excess solid, quantifying the dissolved solute, and characterizing the remaining solid phase.

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

1. Materials and Preparation:

-

Solute: Use high-purity (≥97%) this compound.[1] Characterize the initial solid form using X-Ray Powder Diffraction (XRPD) to establish a baseline crystal structure.

-

Solvents: Utilize analytical grade or HPLC grade solvents. It is crucial to degas aqueous solvents before use to prevent bubble formation during the experiment.

2. Isothermal Equilibration:

-

Causality: The objective is to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Procedure:

-

Add an excess amount of CFCNA to a known volume or mass of the selected solvent in a sealed vial (e.g., a 20 mL glass scintillation vial). "Excess" ensures that a solid phase remains after equilibrium is reached.

-

Place the vials in a constant-temperature orbital shaker or a temperature-controlled water bath with agitation. Maintain the temperature to within ±0.1 °C.

-

Allow the system to equilibrate. A preliminary kinetics study is essential to determine the time to reach equilibrium (typically 24-72 hours). This is verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute in the solution plateaus.

-

3. Phase Separation:

-

Causality: This step is critical for accurately sampling the saturated supernatant without including any undissolved solid particles, which would artificially inflate the measured solubility.

-

Procedure:

-

Allow the vials to settle at the experimental temperature for at least 30 minutes.

-

Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial for analysis.

-

Self-Validation: The filtration step should be performed rapidly to minimize any temperature change that could cause precipitation. It is also wise to discard the first few drops from the filter to saturate any binding sites.

-

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Causality: HPLC with UV detection is a highly sensitive and specific method for quantifying aromatic compounds like CFCNA.

-

Conceptual Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detection: Monitor at a wavelength of maximum absorbance for CFCNA.

-

Calibration: Prepare a series of calibration standards of known CFCNA concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to fall within the linear range of the calibration curve and inject it into the HPLC system. Calculate the concentration based on the calibration curve.

-

5. Solid Phase Characterization:

-

Causality: The solute may undergo a polymorphic transformation or form a solvate during the equilibration process. The solubility of this new form may differ from the original. Analyzing the residual solid is a crucial self-validation step.

-

Procedure:

-

After sampling the supernatant, recover the remaining solid by filtration.

-

Gently dry the solid at room temperature.

-

Analyze the dried solid using XRPD and compare the resulting diffractogram to that of the starting material. Any significant difference indicates a phase change, and the measured solubility must be attributed to this new solid form.

-

Data Analysis and Thermodynamic Modeling

Once experimental data is collected at various temperatures, it can be analyzed to provide deeper thermodynamic insights.

Data Analysis Workflow

Caption: Data Analysis and Thermodynamic Modeling Workflow.

Thermodynamic Models

For correlating temperature-dependent solubility data, several thermodynamic models can be employed. The modified Apelblat and the Buchowski–Ksiazaczak (λh) equations are commonly used due to their simplicity and effectiveness.[5]

-

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to temperature (T) using three parameters (A, B, C): ln(x) = A + B/T + C*ln(T)

-

Buchowski–Ksiazaczak (λh) Equation: This model uses two parameters, λ (a non-ideality parameter) and h (related to the enthalpy of fusion), to describe the solid-liquid equilibrium.

By fitting the experimental data to these models, one can not only create a predictive tool for solubility at different temperatures but also calculate key thermodynamic parameters of dissolution (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°).[5] These parameters reveal whether the dissolution process is endothermic or exothermic and whether it is driven by enthalpy or entropy.[5]

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the theoretical framework and a detailed, self-validating experimental protocol for its rigorous determination. By adhering to this methodology—encompassing careful preparation, isothermal equilibration, precise quantification, and essential solid-phase characterization—researchers can generate high-integrity, reproducible data. This foundational knowledge is indispensable for the rational design of synthetic processes, the development of effective formulations, and ultimately, the successful translation of this important chemical intermediate into high-value products.

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chlorocinnamic acid. Retrieved from Solubility of Things. [Link]

-

Analytical Method Summaries. (2021, May 24). Retrieved from [Link]

-

Analytical Method Summaries. (2023, December 10). Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [312693-55-3]. Retrieved from Chemsigma. [Link]

-

Ou, B., et al. (2023). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wujec, M., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. MDPI. [Link]

-

de Farias, A. M. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]

Sources

Spectroscopic Data of 4-Chloro-2-fluorocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring organic compound. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity. As a result, this compound and its derivatives are of considerable interest in medicinal chemistry and materials science, with potential applications in the development of novel therapeutic agents and functional polymers.[1][2]

A thorough understanding of the molecular structure and purity of this compound is paramount for its application in any field. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a detailed analysis of its predicted spectral features. By comparing this with experimental data from structurally related compounds, this guide aims to equip researchers with the necessary knowledge to confidently identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol .[1][3] It typically appears as a colorless to light yellow crystalline powder with a melting point in the range of 213-216 °C.[1][3]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound, along with the experimental data for related compounds, is presented below.

Predicted and Comparative ¹H NMR Data

| Compound | Solvent | Carboxylic Acid (1H, s) | Vinylic Protons (1H each, d) | Aromatic Protons |

| This compound (Predicted) | DMSO-d₆ | ~12.7 ppm | α-H: ~6.6 ppm, β-H: ~7.6 ppm | H-3: ~7.8 ppm (dd), H-5: ~7.5 ppm (dd), H-6: ~7.7 ppm (t) |

| 4-Chlorocinnamic acid | DMSO-d₆ | 12.6 ppm | α-H: 6.6 ppm, β-H: 7.6 ppm | 7.5 ppm (d), 7.8 ppm (d) |

| 4-Fluorocinnamic acid | DMSO-d₆ | 12.5 ppm | α-H: 6.5 ppm, β-H: 7.6 ppm | 7.3 ppm (t), 7.8 ppm (dd) |

| Cinnamic acid | DMSO-d₆ | 12.4 ppm | α-H: 6.6 ppm, β-H: 7.6 ppm | 7.4-7.9 ppm (m) |

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the carboxylic acid proton, the two vinylic protons of the acrylic acid moiety, and the three protons on the substituted phenyl ring.

-

Carboxylic Acid Proton: A broad singlet is anticipated at approximately 12.7 ppm. This downfield shift is characteristic of acidic protons.

-

Vinylic Protons: The trans-configuration of the double bond results in two doublets for the vinylic protons. The proton α to the carbonyl group (α-H) is expected to appear around 6.6 ppm, while the proton β to the carbonyl group (β-H) will be further downfield at about 7.6 ppm due to the deshielding effect of the aromatic ring. The coupling constant between these two protons should be in the range of 15-16 Hz, which is typical for a trans-alkene.

-

Aromatic Protons: The substitution pattern on the phenyl ring (chloro at C4 and fluoro at C2) will lead to a complex splitting pattern for the remaining three aromatic protons.

-

H-6: This proton is expected to appear as a triplet around 7.7 ppm due to coupling with both H-5 and the fluorine atom.

-

H-3: This proton will likely be a doublet of doublets around 7.8 ppm, being coupled to H-5 and the fluorine atom.

-

H-5: This proton should also appear as a doublet of doublets around 7.5 ppm, with couplings to H-3 and H-6.

-

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted and Comparative ¹³C NMR Data

| Compound | Solvent | C=O | Vinylic Carbons | Aromatic Carbons |

| This compound (Predicted) | DMSO-d₆ | ~167 ppm | ~120 ppm, ~142 ppm | ~117 (d), ~122 (d), ~129, ~130, ~133, ~160 (d) ppm |

| 4-Chlorocinnamic acid | DMSO-d₆ | 167.6 ppm | 120.2, 142.6 ppm | 129.0, 129.9, 133.3, 134.9 ppm |

| 4-Fluorocinnamic acid | DMSO-d₆ | 167.7 ppm | 119.2, 142.8 ppm | 115.9 (d), 130.5 (d), 131.0, 163.5 (d) ppm |

| Cinnamic acid | DMSO-d₆ | 167.8 ppm | 119.3, 144.0 ppm | 128.2, 128.9, 130.2, 134.3 ppm |

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at the most downfield position, around 167 ppm.

-

Vinylic Carbons: The two sp² hybridized carbons of the alkene will be observed at approximately 120 ppm and 142 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 117-160 ppm. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond C-F coupling constant and is expected around 160 ppm. The other carbon atoms will also exhibit smaller C-F couplings. The presence of the chlorine atom will also influence the chemical shifts of the aromatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the DMSO-d₆ solvent peak (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted and Comparative IR Data (cm⁻¹)

| Functional Group | This compound (Predicted) | 4-Chlorocinnamic acid | 4-Fluorocinnamic acid | Cinnamic acid |

| O-H stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |

| C=O stretch (acid) | ~1680 | ~1680 | ~1685 | ~1680 |

| C=C stretch (alkene) | ~1630 | ~1635 | ~1630 | ~1635 |

| C=C stretch (aromatic) | ~1600, ~1480 | ~1590, ~1490 | ~1600, ~1510 | ~1600, ~1495 |

| C-Cl stretch | ~750 | ~750 | - | - |

| C-F stretch | ~1250 | - | ~1230 | - |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=C Stretches: The alkene C=C bond will show a medium intensity band around 1630 cm⁻¹. The aromatic C=C bonds will give rise to multiple bands in the 1480-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: The C-Cl stretch is expected to appear as a medium to strong band around 750 cm⁻¹, while the C-F stretch will be a strong band around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption frequencies.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern

For this compound (MW = 200.59), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 200, with an M+2 peak at m/z 202 with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

Major Fragment Ions:

-

[M - OH]⁺: Loss of a hydroxyl radical (m/z 183).

-

[M - COOH]⁺: Loss of the carboxyl group (m/z 155).

-

[M - Cl]⁺: Loss of a chlorine atom (m/z 165).

-

Benzoyl-type cation: A peak corresponding to the 4-chloro-2-fluorobenzoyl cation (m/z 157).

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and comparing with data from analogous compounds, researchers can gain a robust understanding of the expected spectral features. The provided protocols and interpretations serve as a valuable resource for the unambiguous identification and characterization of this important molecule, facilitating its application in scientific research and development.

References

-

ChemBK. This compound. [Link]

-

PubChem. 4-Chlorocinnamic acid. [Link]

-

PubChem. 4-Fluorocinnamic acid. [Link]

-

SpectraBase. 4-Chloro-cinnamic acid. [Link]

-

NIST WebBook. p-Chlorocinnamic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Royal Society of Chemistry. (2012). Supplementary Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]

-

The fragmentations of substituted cinnamic acids after electron impact. CORE. [Link]

-

DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México. [Link]

Sources

1H NMR spectrum of 4-Chloro-2-fluorocinnamic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-fluorocinnamic Acid

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, its unambiguous structural characterization is paramount.[1] This document offers a detailed predictive analysis of the spectrum, grounded in fundamental principles of chemical shifts and spin-spin coupling, and provides a robust experimental protocol for data acquisition. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for molecular structure elucidation.

Molecular Structure and Proton Environments

This compound (predominantly the trans or E-isomer) possesses a unique substitution pattern on both its aromatic ring and its acrylic acid side chain.[2] This results in six chemically distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding these environments is the first step in a complete spectral assignment.

The structure and proton numbering scheme are as follows:

Figure 2: Key spin-spin coupling relationships in this compound.

Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum suitable for structural confirmation.

Figure 3: Standard experimental workflow for ¹H NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially in the complex aromatic region. [3] * After inserting the sample, the instrument's field frequency is locked to the deuterium signal of the DMSO-d₆ solvent.

-

The probe is tuned and matched to the resonant frequency of the protons to maximize signal sensitivity.

-

Automated or manual shimming is performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the spectrum using standard parameters, such as a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~4 seconds. A total of 16 scans is typically sufficient for a high signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is manually phased to ensure all peaks are in the pure absorption mode (positive and upright).

-

The baseline is corrected to be flat and at zero intensity.

-

The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-